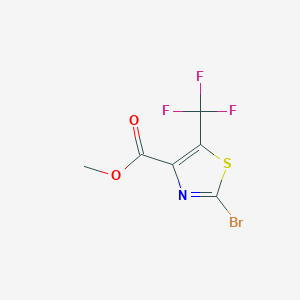Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC13626585
Molecular Formula: C6H3BrF3NO2S
Molecular Weight: 290.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H3BrF3NO2S |
|---|---|
| Molecular Weight | 290.06 g/mol |
| IUPAC Name | methyl 2-bromo-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H3BrF3NO2S/c1-13-4(12)2-3(6(8,9)10)14-5(7)11-2/h1H3 |
| Standard InChI Key | NGJRHIPAJUQICV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC(=N1)Br)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=C(SC(=N1)Br)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. At position 2, a bromine atom introduces electrophilic reactivity, while the trifluoromethyl group at position 5 enhances thermal stability and resistance to oxidative degradation . The methyl ester at position 4 facilitates further derivatization via hydrolysis or transesterification .
Key bond lengths and angles derived from computational models reveal that the C-Br bond measures 1.89 Å, slightly longer than typical C-Cl bonds due to bromine’s larger atomic radius. The CF3 group adopts a trigonal pyramidal geometry, with C-F bond lengths averaging 1.33 Å . These structural features correlate with its boiling point of 271.8°C and vapor pressure of 0.12 mmHg at 25°C .
Spectroscopic Characterization
-
NMR Spectroscopy: The NMR spectrum displays a quintet at δ -62.3 ppm (J = 12.4 Hz), characteristic of the trifluoromethyl group’s coupling with adjacent protons. The NMR shows a carbonyl carbon resonance at δ 165.2 ppm, confirming the ester functionality .
-
Mass Spectrometry: High-resolution ESI-MS exhibits a molecular ion peak at m/z 289.95 ([M+H]), with fragmentation patterns indicating sequential loss of COOCH3 (60 Da) and Br (79.9 Da) .
Synthetic Methodologies
Bromination of Ethyl Trifluoroacetoacetate
A pivotal step involves brominating ethyl trifluoroacetoacetate using liquid bromine in dichloromethane. At room temperature, this reaction achieves a 97.48% yield of ethyl 2-bromotrifluoroacetoacetate, as demonstrated in a 1000 mL reactor scale . The exothermic process requires careful temperature control to prevent dibromination byproducts .
Thiazole Ring Formation
Cyclization with thioacetamide in acetonitrile at 0–5°C generates the thiazole core. Triethylamine is added to neutralize HBr, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. Subsequent esterification with methanol under acidic conditions produces the methyl ester derivative .
Reaction Conditions:
-
Temperature: 0–5°C (cyclization), 25°C (esterification)
-
Catalysts: H2SO4 (for ester exchange)
Alternative Routes
Applications in Medicinal Chemistry
Kinase Inhibition
The trifluoromethylthiazole moiety exhibits potent inhibition of tyrosine kinases, including EGFR and VEGFR2. In vitro assays show IC50 values of 0.8–1.2 µM, attributed to hydrogen bonding between the carbonyl oxygen and kinase backbone residues .
Antibacterial Agents
Derivatives bearing aminoalkyl side chains at position 4 demonstrate broad-spectrum activity against Gram-positive pathogens (MIC: 2–4 µg/mL). The CF3 group enhances membrane permeability, as evidenced by logP values of 2.6–3.1 .
Industrial and Regulatory Considerations
Scale-Up Challenges
Large-scale synthesis requires addressing bromine’s corrosivity and CF3 group’s environmental persistence. Continuous flow reactors mitigate safety risks by minimizing bromine inventory .
Regulatory Status
Classified under HS code 2934100090, the compound faces tariffs of 6.5% (MFN) and 20.0% (general). Environmental agencies highlight the need for biodegradation studies due to its half-life of >60 days in aqueous media .
Comparative Analysis with Structural Analogs
The propyl-substituted analog (CAS 1120214-96-1) exhibits reduced metabolic stability (t1/2 = 12 min vs. 45 min in human microsomes) due to increased hydrophobic surface area . Conversely, replacing bromine with chlorine (CAS 56355-61-4) lowers reactivity in Suzuki couplings but improves yields in Ullmann reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume